molecular formula C13H10N4O B14330659 3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile CAS No. 104337-49-7

3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile

Katalognummer: B14330659
CAS-Nummer: 104337-49-7
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: MGMPYJXQMKHUAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system. The presence of multiple nitrile groups in its structure makes it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to ensure efficient production. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran oxides, while reduction can produce benzopyran amines.

Wissenschaftliche Forschungsanwendungen

3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile groups in the compound can interact with enzymes and receptors, leading to various biochemical responses. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran, 3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-: Similar in structure but lacks the multiple nitrile groups.

    2H-1-Benzopyran, 3,5,6,8a-tetrahydro-2,5,5,8a-tetramethyl-: Another structurally related compound with different functional groups.

Uniqueness

The presence of four nitrile groups in 3,4,6,8a-Tetrahydro-2H-1-benzopyran-7,7,8,8-tetracarbonitrile makes it unique compared to other benzopyran derivatives

Eigenschaften

CAS-Nummer

104337-49-7

Molekularformel

C13H10N4O

Molekulargewicht

238.24 g/mol

IUPAC-Name

3,4,6,8a-tetrahydro-2H-chromene-7,7,8,8-tetracarbonitrile

InChI

InChI=1S/C13H10N4O/c14-6-12(7-15)4-3-10-2-1-5-18-11(10)13(12,8-16)9-17/h3,11H,1-2,4-5H2

InChI-Schlüssel

MGMPYJXQMKHUAG-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CCC(C(C2OC1)(C#N)C#N)(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.